(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound It is characterized by its complex molecular structure, which includes chlorophenyl and methoxyphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzyl alcohol in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(2-chlorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its efficacy and safety in treating various diseases, including infections and cancers.
Industry
In the industrial sector, (4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and outcomes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
- N-substituted N′-phenylpicolinohydrazides
Uniqueness
(4Z)-2-(2-CHLOROPHENYL)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H15Cl2NO3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15Cl2NO3/c24-17-11-9-15(10-12-17)14-28-21-8-4-1-5-16(21)13-20-23(27)29-22(26-20)18-6-2-3-7-19(18)25/h1-13H,14H2/b20-13- |
InChI Key |
UCRKYDJELCZKDN-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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